![molecular formula C9H16N4S B2971387 5-(2-Piperidin-1-YL-ethyl)-[1,3,4]thiadiazol-2-YL-amine CAS No. 14069-11-5](/img/structure/B2971387.png)

5-(2-Piperidin-1-YL-ethyl)-[1,3,4]thiadiazol-2-YL-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-(2-Piperidin-1-YL-ethyl)-[1,3,4]thiadiazol-2-YL-amine is a chemical compound with the molecular formula C9H16N4S and a molecular weight of 212.32 . It is used for proteomics research applications .

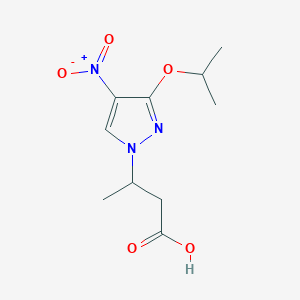

Molecular Structure Analysis

The molecular structure of this compound consists of a thiadiazole ring attached to a piperidine ring via an ethyl chain . The thiadiazole ring is a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the retrieved papers, thiadiazole derivatives in general have been noted for their broad spectrum of biological activities .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 212.32 and a molecular formula of C9H16N4S . Additional properties such as boiling point, melting point, and density are not provided in the retrieved papers.Scientific Research Applications

Microwave-assisted Synthesis and Biological Activities

A study by Başoğlu et al. (2013) explored the synthesis of compounds including those containing a 1,3,4-thiadiazole nucleus, similar to the chemical . These compounds exhibited antimicrobial, antilipase, and antiurease activities, suggesting potential applications in treating bacterial infections and metabolic disorders [Başoğlu et al., 2013].

Synthesis of Heterocyclic Derivatives

El-Sayed et al. (2015) synthesized various heterocyclic compounds derived from a similar thiadiazol-2-amine structure. These compounds, integrated with various other rings, were evaluated for antimicrobial and surface activities, indicating their utility in pharmaceutical and chemical applications [El-Sayed et al., 2015].

Reactions with Nucleophiles

Maadadi et al. (2016) investigated the reaction of a similar furan-3-carboxylate compound with various nucleophiles. This study highlights the chemical reactivity and potential for creating a diverse range of compounds for applications in chemical synthesis [Maadadi et al., 2016].

Biological Activity of Thiazolidinedione Derivatives

Mohanty et al. (2015) synthesized thiazolidinedione derivatives with various biological activities, including antibacterial activity. Compounds with piperazine moieties showed good antifungal activity, indicating the potential for developing new antimicrobial agents [Mohanty et al., 2015].

Anticancer Properties of Piperidine-4-carboxylic Acid Ethyl Ester

Rehman et al. (2018) explored the synthesis of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids and evaluated their potential as anticancer agents. This research suggests possible applications in cancer treatment [Rehman et al., 2018].

Synthesis and Evaluation of Carbazole Derivatives

Sharma et al. (2014) synthesized derivatives of 1,3,4-oxadiazol-2-amine, similar to the compound . These derivatives exhibited significant antibacterial, antifungal, and anticancer activities, indicating their potential in medical research [Sharma et al., 2014].

Activation of GK and PPARγ for Hypoglycemic Agents

Song et al. (2011) synthesized thiazol-2-amine derivatives that acted as dual-acting hypoglycemic agents, activating glucokinase (GK) and PPARγ. This highlights potential applications in diabetes treatment [Song et al., 2011].

Synthesis and Biological Properties of Piperidine Substituted Benzothiazole Derivatives

Shafi et al. (2021) synthesized piperidine substituted benzothiazole derivatives with promising antibacterial and antifungal activities. This research is indicative of the potential use of similar compounds in the development of new antimicrobial agents [Shafi et al., 2021].

QTAIM Analysis of Adamantane-1,3,4-thiadiazole Hybrid Derivatives

El-Emam et al. (2020) performed a quantitative assessment of the nature of noncovalent interactions in N-substituted-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amines. Such studies are crucial for understanding molecular interactions and designing new compounds [El-Emam et al., 2020].

Antimicrobial Properties of 5-aminometylene Derivatives

Derkach et al. (2016) focused on the antimicrobial properties of 5-aminometylene derivatives of thiazolidinone. This study suggests the potential of these compounds in creating new antimicrobial chemotherapeutic agents [Derkach et al., 2016].

Synthesis of Non-Ionic Surfactants and Microbiological Activities

Abdelmajeid et al. (2017) synthesized non-ionic surfactants based on thiadiazole and evaluated their microbiological activities. This study shows the potential application of such compounds in the chemical industry, especially in the production of surfactants [Abdelmajeid et al., 2017].

Antimicrobial and Anti-HIV-1 Activity

El-Emam et al. (2004) synthesized 5-(1-adamantyl)-2-substituted thio-1,3,4-oxadiazoles and evaluated their antimicrobial and anti-HIV-1 activity. The study indicates the potential of such compounds in the treatment of infectious diseases [El-Emam et al., 2004].

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

Similar compounds have been shown to target enzymes such as glutaminase (gls) and other proteins involved in cellular metabolism .

Mode of Action

It’s known that similar compounds can inhibit enzymes like gls in an uncompetitive manner, facilitating the formation of an inactive tetramer .

Biochemical Pathways

Related compounds have been shown to impact the glutaminolysis pathway by inhibiting gls .

Pharmacokinetics

Similar compounds have shown good solubility, which can positively impact bioavailability .

Result of Action

Similar compounds have shown anticancer effects in certain cell lines .

Biochemical Analysis

Biochemical Properties

It has been suggested that this compound may interact with glutaminase (GLS), a key enzyme in the glutamine metabolic pathway

Cellular Effects

The cellular effects of 5-(2-Piperidin-1-YL-ethyl)-[1,3,4]thiadiazol-2-YL-amine are also not well characterized. It has been suggested that this compound may have an impact on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It has been suggested that this compound may inhibit GLS in a uncompetitive manner by facilitating the formation of an inactive tetramer

Metabolic Pathways

This compound may be involved in the glutamine metabolic pathway due to its potential interaction with GLS . The specific metabolic pathways that this compound is involved in, including any enzymes or cofactors that it interacts with, are not well characterized.

Properties

IUPAC Name |

5-(2-piperidin-1-ylethyl)-1,3,4-thiadiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N4S/c10-9-12-11-8(14-9)4-7-13-5-2-1-3-6-13/h1-7H2,(H2,10,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCWGPZYVRAKIIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCC2=NN=C(S2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2-Furylmethyl)amino]cyclohex-2-en-1-one](/img/structure/B2971308.png)

![N-(4-(methylthio)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2971310.png)

![2-Oxa-3-azabicyclo[2.2.1]heptane;hydrochloride](/img/structure/B2971317.png)

![N-(2-Hydroxypropyl)-N-[[(1R,2R)-2-phenylcyclopropyl]methyl]prop-2-enamide](/img/structure/B2971320.png)

![Benzyl (2-(((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)amino)-2-oxoethyl)carbamate](/img/structure/B2971321.png)

![2-{3-[(4-Tert-butylphenoxy)methyl]phenyl}-1,3-benzothiazole](/img/structure/B2971324.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B2971327.png)